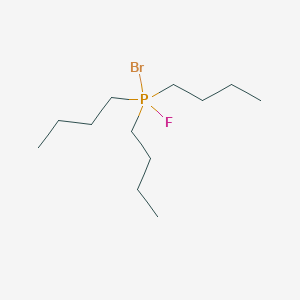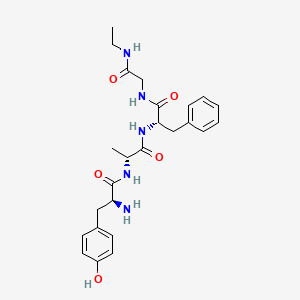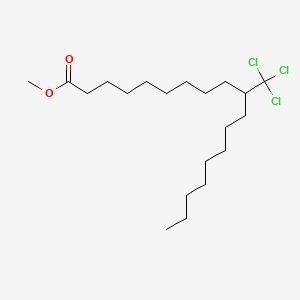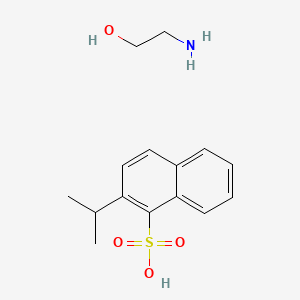![molecular formula C20H18N2O2 B14416861 2-[2-(4-Methoxyphenyl)-3H-naphtho[1,2-D]imidazol-3-YL]ethan-1-OL CAS No. 81288-63-3](/img/structure/B14416861.png)
2-[2-(4-Methoxyphenyl)-3H-naphtho[1,2-D]imidazol-3-YL]ethan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(4-Methoxyphenyl)-3H-naphtho[1,2-D]imidazol-3-YL]ethan-1-OL is a complex organic compound that belongs to the class of naphthoimidazoles. This compound features a naphthalene ring fused to an imidazole ring, with a methoxyphenyl group attached. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Methoxyphenyl)-3H-naphtho[1,2-D]imidazol-3-YL]ethan-1-OL typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with naphthoquinone to form an intermediate, which is then cyclized with ammonium acetate to yield the naphthoimidazole core. The final step involves the reduction of the imidazole ring to introduce the ethan-1-OL group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(4-Methoxyphenyl)-3H-naphtho[1,2-D]imidazol-3-YL]ethan-1-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the methoxy group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include quinone derivatives, reduced imidazole compounds, and substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2-[2-(4-Methoxyphenyl)-3H-naphtho[1,2-D]imidazol-3-YL]ethan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and dyes.
Mecanismo De Acción
The mechanism of action of 2-[2-(4-Methoxyphenyl)-3H-naphtho[1,2-D]imidazol-3-YL]ethan-1-OL involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl]: Shares the methoxyphenyl group but differs in the core structure.
2-(2-Methoxyphenyl)ethylamine: Contains the methoxyphenyl group but lacks the naphthoimidazole core.
Uniqueness
2-[2-(4-Methoxyphenyl)-3H-naphtho[1,2-D]imidazol-3-YL]ethan-1-OL is unique due to its fused naphthoimidazole structure, which imparts distinct chemical and biological properties not found in other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
81288-63-3 |
|---|---|
Fórmula molecular |
C20H18N2O2 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
2-[2-(4-methoxyphenyl)benzo[e]benzimidazol-3-yl]ethanol |
InChI |
InChI=1S/C20H18N2O2/c1-24-16-9-6-15(7-10-16)20-21-19-17-5-3-2-4-14(17)8-11-18(19)22(20)12-13-23/h2-11,23H,12-13H2,1H3 |
Clave InChI |
PTLOXNUUOKJONO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NC3=C(N2CCO)C=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methylbutyl 2-[(methanesulfinyl)methyl]-3-oxobutanoate](/img/structure/B14416781.png)
![Methyl [3-bromo-4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14416782.png)



![2,2'-[(3,5-Dimethylphenyl)azanediyl]diacetic acid](/img/structure/B14416794.png)



![1,3-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide](/img/structure/B14416825.png)

![1-{[tert-Butyl(dimethyl)silyl]oxy}cyclohexane-1-peroxol](/img/structure/B14416833.png)
![2-Methoxy-4-[(2-methoxyphenoxy)methyl]phenol](/img/structure/B14416837.png)

